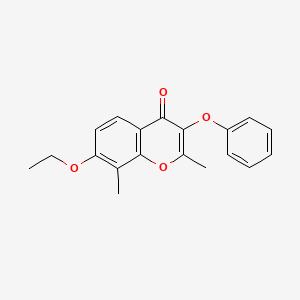
7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one” is a chemical compound with the molecular formula C19H18O4. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this specific compound. Sigma-Aldrich, a leading chemical supplier, does not provide analytical data for this product . Researchers are responsible for confirming the product’s identity and purity .Molecular Structure Analysis
The molecular structure of “7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one” is represented by the linear formula C19H18O4 . The compound has a molecular weight of 310.349.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one” are not well-documented. The compound has a molecular weight of 310.349.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Pathways : The synthesis of chromen-4-one derivatives involves various chemical reactions, demonstrating the versatility of these compounds in synthetic organic chemistry. For example, a method for synthesizing 7-hydroxy-2,8-dimethyl-4-oxo-3-phenoxy-4H-6-chromenecarbaldehyde, a closely related compound, utilized hexamethylenetetramine for formylation, showcasing a novel approach to modifying the chromone backbone (Shokol, Gorbulenko, & Khilya, 2018).
Derivatives Synthesis : The creation of novel pyrano[2,3-f]chromenone derivatives from basic starting materials like resorcinol illustrates the broad applicability of chromen-4-one structures in generating biologically relevant molecules. These compounds were evaluated for their cytotoxic activities, indicating their potential in drug development (Alizadeh, Saeedi, Dehghan, Foroumadi, & Shafiee, 2015).
Potential Applications in Material Science and Biology
Photochromic Materials : Chromene compounds have been investigated for their role in the synthesis of photochromic materials and biologically active natural products. Their unique structural features facilitate the creation of naphthopyran and naphthopyrandione units, critical in the development of materials with specific light-responsive properties (Rawat, Prutyanov, & Wulff, 2006).
Biological Screening : Certain chromen-4-one derivatives have been synthesized and subjected to biological screening, revealing significant cytotoxic activities. This highlights their potential as lead compounds in the search for new anticancer drugs (Khan, Saify, Begum, Noor, Muhammad Zarrar Khan, Hayat, Choudhary, Perveen, Atta-ur-rahman, & Zia-ullah, 2003).
Antioxidant Activity : Chromeno-carbamodithioate derivatives, synthesized from specific chromen-4-one precursors, have shown potent antioxidant activities. Molecular docking studies further suggest their potential as therapeutic agents by interacting with biological targets like cyclooxygenase-2 (Bandari, Kammari, Madda, Kommu, Lakkadi, Vuppala, & Tigulla, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
7-ethoxy-2,8-dimethyl-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-21-16-11-10-15-17(20)19(13(3)22-18(15)12(16)2)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYQQYRVMJWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

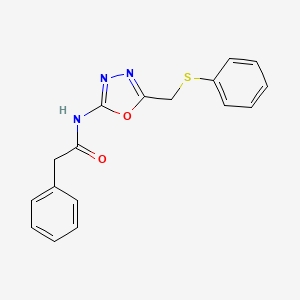
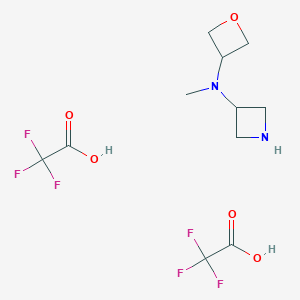
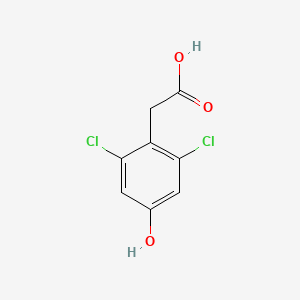
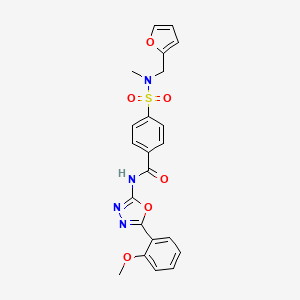
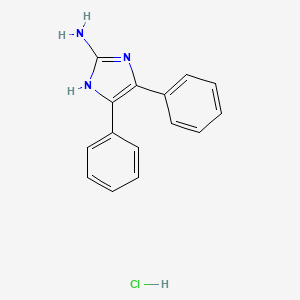
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2804651.png)
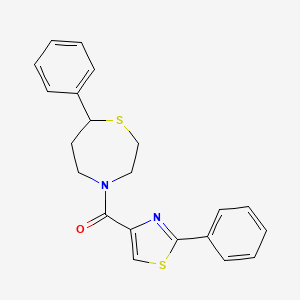
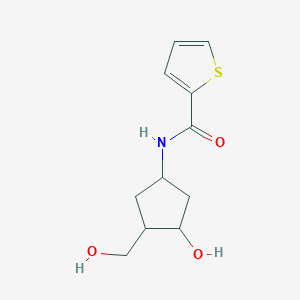
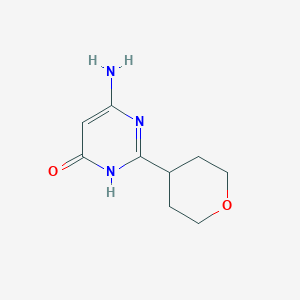
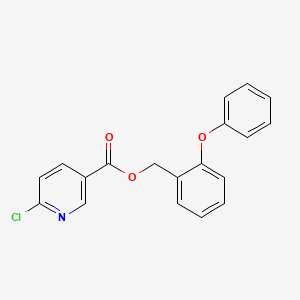
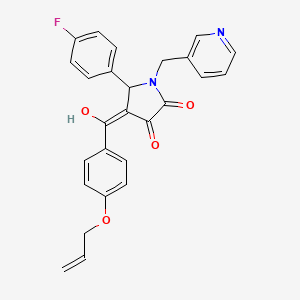
![N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide](/img/structure/B2804660.png)
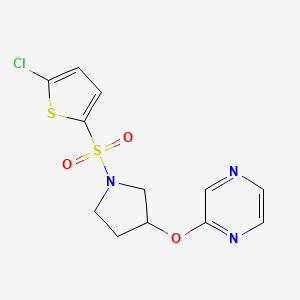
![Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B2804663.png)